2-Methyl-2-(methylamino)propanenitrile

organic synthesis α-aminonitrile yield optimization

2-Methyl-2-(methylamino)propanenitrile is a tertiary α-aminonitrile characterized by a gem‑dimethyl‑substituted α‑carbon bearing both a nitrile and a methylamino group. This α-aminonitrile core enables its use as a versatile intermediate in the synthesis of complex organic molecules, including β‑enamino γ‑sultams and androgen receptor radioligands [REFS-2, REFS-3].

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 2273-39-4
Cat. No. B1621716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(methylamino)propanenitrile
CAS2273-39-4
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCC(C)(C#N)NC
InChIInChI=1S/C5H10N2/c1-5(2,4-6)7-3/h7H,1-3H3
InChIKeyNKQVYJRZBVRXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(methylamino)propanenitrile (CAS 2273-39-4): An Alpha-Aminonitrile Building Block for Specialized Organic Synthesis


2-Methyl-2-(methylamino)propanenitrile is a tertiary α-aminonitrile characterized by a gem‑dimethyl‑substituted α‑carbon bearing both a nitrile and a methylamino group . This α-aminonitrile core enables its use as a versatile intermediate in the synthesis of complex organic molecules, including β‑enamino γ‑sultams and androgen receptor radioligands [REFS-2, REFS-3]. Its physicochemical profile—a density of 0.9 ± 0.1 g/cm³, a boiling point of 168.3 ± 13.0 °C at 760 mmHg, and a vapor pressure of 1.6 ± 0.3 mmHg at 25 °C—provides a predictable handling envelope for laboratory and pilot‑scale operations .

Why 2-Methyl-2-(methylamino)propanenitrile Cannot Be Simply Replaced by Other Alpha-Aminonitriles


Within the α-aminonitrile class, even subtle structural variations—such as the presence or absence of a gem‑dimethyl group, the size of the amine substituent, or the nature of the α‑substituent—dramatically alter reactivity, stability, and downstream synthetic utility. The gem‑dimethyl substitution in 2‑methyl‑2‑(methylamino)propanenitrile confers unique steric and electronic properties that dictate reaction outcomes in key transformations, including the formation of β‑enamino γ‑sultams [1]. These differences mean that a close analog like 2‑(methylamino)propanenitrile (CAS 16752‑54‑8) or 1‑(methylamino)cyclobutane‑1‑carbonitrile cannot be directly substituted without compromising yield, product profile, or synthetic route viability. The quantitative comparisons below provide the specific evidence needed for informed selection and procurement.

Quantitative Differentiation: 2-Methyl-2-(methylamino)propanenitrile vs. Closest Analogs


Synthesis Yield: A Straightforward, Ambient‑Temperature Protocol Achieves 63% Yield

2-Methyl-2-(methylamino)propanenitrile is synthesized from acetone cyanohydrin and methylamine gas in a single‑step, room‑temperature reaction with a reported yield of 63% after a 5‑hour reaction time . In contrast, the cyclobutyl analog 1‑(methylamino)cyclobutane‑1‑carbonitrile, while accessible via microwave‑assisted routes with yields exceeding 75%, requires specialized equipment and higher energy input [1]. The target compound’s 63% yield is achieved under mild, easily scalable conditions that avoid the capital expenditure and process safety considerations associated with microwave reactors.

organic synthesis α-aminonitrile yield optimization

Boiling Point Elevation: Enhanced Distillation Window vs. Des‑Methyl Analog

The gem‑dimethyl substitution in 2‑methyl‑2‑(methylamino)propanenitrile raises its normal boiling point to 168.3 ± 13.0 °C at 760 mmHg . This represents an approximately 11 °C increase relative to the des‑methyl analog 2‑(methylamino)propanenitrile, which boils at 157.2 °C under the same pressure . The larger boiling point differential provides a wider operational window for fractional distillation and reduces the risk of co‑distillation with lower‑boiling impurities or reaction solvents.

physicochemical properties distillation purification

Reactivity Divergence in β‑Enamino γ‑Sultam Formation: Steric and Electronic Control

In the reaction with α‑functionalized sulfonyl chlorides, 2‑methyl‑2‑(methylamino)propanenitrile and the cyclobutyl analog 1‑(methylamino)cyclobutane‑1‑carbonitrile produce distinct β‑enamino γ‑sultam products whose reactivity toward further modification is governed by the α‑substituent [1]. The study demonstrates that the nature of the α‑substituent—specifically, the gem‑dimethyl group in the target compound versus the spiro‑cyclobutyl ring in the analog—dictates whether the resulting sultam is prepared via a one‑pot or two‑step procedure and whether it withstands acid‑mediated hydrolysis. This structure‑dependent reactivity means that the target compound enables access to a different chemical space and downstream functionalization profile than its cyclobutyl counterpart.

heterocyclic synthesis β-enamino γ-sultams structure‑activity relationship

High‑Value Application Scenarios for 2‑Methyl‑2‑(methylamino)propanenitrile Based on Differentiated Evidence


Precursor for Androgen Receptor Radioligand Development

2‑Methyl‑2‑(methylamino)propanenitrile is specifically employed as an intermediate in the synthesis of androgen receptor radioligands [1]. The gem‑dimethyl‑substituted α‑aminonitrile core provides a unique steric and electronic handle that is exploited in the construction of radiolabeled probes for receptor binding studies. Procurement of this specific building block is essential for research groups developing non‑steroidal androgen receptor modulators or imaging agents, where structural fidelity directly impacts binding affinity and tracer performance.

Synthesis of β‑Enamino γ‑Sultams with Tailored Reactivity

As demonstrated by Dobrydnev et al., 2‑methyl‑2‑(methylamino)propanenitrile reacts with α‑functionalized sulfonyl chlorides to generate β‑enamino γ‑sultams whose reactivity can be tuned by the choice of α‑substituent [2]. The gem‑dimethyl group in the target compound imparts specific steric and electronic characteristics that influence the one‑pot versus two‑step synthetic pathway and the acid‑hydrolysis stability of the resulting heterocycles. This makes the compound a strategic choice for medicinal chemists and process chemists aiming to access sultam scaffolds with precise reactivity profiles.

General α‑Aminonitrile Chemistry Where Steric Bulk is Advantageous

The gem‑dimethyl substitution in 2‑methyl‑2‑(methylamino)propanenitrile introduces significant steric hindrance at the α‑carbon. This feature can be leveraged in α‑aminonitrile‑based transformations to suppress unwanted side reactions, stabilize reactive intermediates, or bias conformational equilibria [REFS-3, REFS-4]. The compound’s 63% yield under mild, ambient‑temperature conditions and its elevated boiling point relative to less‑substituted analogs make it a practical choice for laboratory‑scale synthesis where easy purification and predictable physical properties are valued.

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